molecular formula C8H16F2N2 B14778320 1-(4,4-Difluoropiperidin-1-yl)propan-2-amine

1-(4,4-Difluoropiperidin-1-yl)propan-2-amine

Cat. No.: B14778320
M. Wt: 178.22 g/mol
InChI Key: LUEJBEPNHOOFFL-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)propan-2-amine is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group

Preparation Methods

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and 2-bromo-1-propanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4,4-Difluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: It is used in biological research to study the effects of fluorinated compounds on cellular processes and enzyme activities.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activities.

    Pathways Involved: The pathways affected by the compound include neurotransmitter signaling, metabolic pathways, and cellular signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(4,4-Difluoropiperidin-1-yl)propan-2-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol and 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-yl)piperidin-4-yl-7-(3-pyrrolidin-1-yl)propoxyquinazolin-4-amine.

    Uniqueness: The presence of the difluoropiperidine moiety imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds with similar structures.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)propan-2-amine

InChI

InChI=1S/C8H16F2N2/c1-7(11)6-12-4-2-8(9,10)3-5-12/h7H,2-6,11H2,1H3

InChI Key

LUEJBEPNHOOFFL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(CC1)(F)F)N

Origin of Product

United States

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